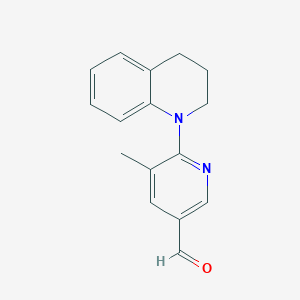
(3-(4-Methylnaphthalen-1-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-Methylnaphthalen-1-yl)phenyl)methanol is an organic compound with the molecular formula C18H16O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a phenylmethanol group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Methylnaphthalen-1-yl)phenyl)methanol typically involves the reaction of 4-methylnaphthalene with benzaldehyde under specific conditions. One common method is the Friedel-Crafts alkylation, where 4-methylnaphthalene reacts with benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Methylnaphthalen-1-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of (3-(4-Methylnaphthalen-1-yl)phenyl)ketone.
Reduction: Formation of (3-(4-Methylnaphthalen-1-yl)phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-(4-Methylnaphthalen-1-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(4-Methylnaphthalen-1-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylnaphthalen-1-yl)methanol
- (4-Methylnaphthalen-1-yl)phenylmethane
- (4-Methylnaphthalen-1-yl)phenylketone
Uniqueness
(3-(4-Methylnaphthalen-1-yl)phenyl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where its specific reactivity and interactions are advantageous.
Properties
CAS No. |
1349719-08-9 |
|---|---|
Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
[3-(4-methylnaphthalen-1-yl)phenyl]methanol |
InChI |
InChI=1S/C18H16O/c1-13-9-10-17(18-8-3-2-7-16(13)18)15-6-4-5-14(11-15)12-19/h2-11,19H,12H2,1H3 |
InChI Key |
FNHFLAQXPIIWHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C3=CC=CC(=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


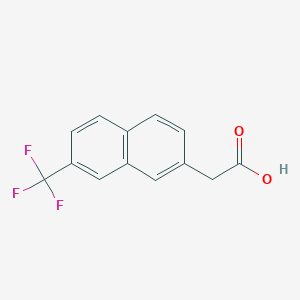

![1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11863983.png)
![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-1-methyl-](/img/structure/B11863985.png)
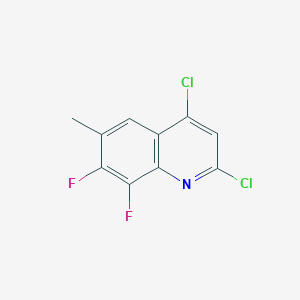
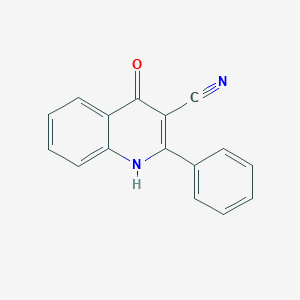
![4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864012.png)
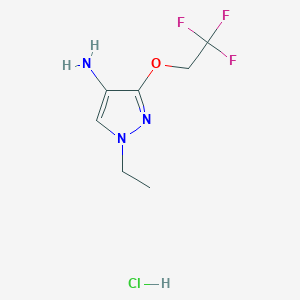
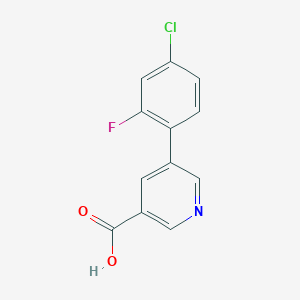

![Methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11864026.png)

